(1-Bromo-2-methoxyethyl)benzene
Overview
Description
(1-Bromo-2-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a colorless liquid that is partially soluble in water and soluble in organic solvents . This compound is a member of the bromobenzene family, where a bromine atom is substituted at the first position and a methoxyethyl group at the second position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Bromo-2-methoxyethyl)benzene is typically synthesized through the reaction of phenyl compounds with brominating agents . One common method involves the electrophilic aromatic substitution reaction, where a bromine atom is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-) to form corresponding substituted benzene derivatives.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of phenols, anilines, or other substituted benzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of ethylbenzene.
Scientific Research Applications
(1-Bromo-2-methoxyethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Bromo-2-methoxyethyl)benzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, attacking the electron-rich benzene ring to form a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity . The methoxyethyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxyethane: Similar in structure but lacks the aromatic benzene ring.
2-Bromoethyl methyl ether: Another similar compound used in organic synthesis.
Uniqueness
(1-Bromo-2-methoxyethyl)benzene is unique due to the presence of both a bromine atom and a methoxyethyl group on the benzene ring, which imparts distinct reactivity and properties compared to other brominated or methoxylated benzene derivatives . This combination allows for versatile chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
(1-bromo-2-methoxyethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAVWPFMMGDSHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29610-84-2 | |
Record name | (1-bromo-2-methoxyethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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